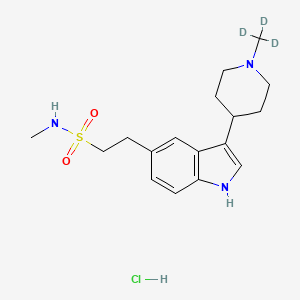

Naratriptan-d3 Hydrochloride

Description

Historical Context of Deuteration in Pharmaceutical Research Methodologies

The concept of replacing hydrogen with its heavier isotope, deuterium (B1214612), dates back to the early 20th century, with the discovery of deuterium by Harold Urey in 1931. wikipedia.orghumanjournals.com The first explorations of deuterium's effects on biologically active compounds emerged in the 1960s, with studies on deuterated versions of morphine and tyramine. nih.govnih.gov These early investigations revealed that the substitution of hydrogen with deuterium could significantly alter the metabolic rate of a compound. nih.govhumanjournals.comnih.gov

This phenomenon, known as the kinetic isotope effect (KIE), arises from the fact that the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. tandfonline.comresearchgate.netnih.gov Consequently, a higher activation energy is required to break the C-D bond, which can slow down metabolic processes that involve the cleavage of this bond, often catalyzed by enzymes like the cytochrome P450 (CYP) family. nih.govtandfonline.comresearchgate.net

The first patents for deuterated molecules were granted in the 1970s. wikipedia.orgnih.gov However, it took several decades for the pharmaceutical industry to fully embrace this technology. A significant milestone was the FDA approval of the first deuterated drug, Austedo® (deutetrabenazine), in 2017. nih.govwikipedia.orgbioscientia.deneulandlabs.com This event marked a turning point, validating the "deuterium switch" approach, where a known drug is deuterated to improve its pharmacokinetic profile. nih.govneulandlabs.com Since then, there has been a surge in the development of deuterated drug candidates. nih.govneulandlabs.com

Role of Deuterated Internal Standards in Quantitative Analytical Development

In quantitative analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for achieving accurate and precise results. clearsynth.comscioninstruments.comscioninstruments.com An internal standard is a compound of known concentration that is added to a sample to correct for variations that can occur during sample preparation, injection, and analysis. scioninstruments.comcerilliant.com

Deuterated compounds are considered the "gold standard" for use as internal standards in mass spectrometry. scioninstruments.comscispace.comnih.gov Because a deuterated internal standard is chemically almost identical to the analyte of interest, it behaves similarly during extraction, chromatography, and ionization. scioninstruments.comscispace.com However, due to its higher mass, it can be distinguished from the analyte by the mass spectrometer. scioninstruments.comlgcstandards.com

Advantages of using deuterated internal standards include:

Compensation for Matrix Effects: In complex biological samples, other molecules can interfere with the ionization of the analyte, either suppressing or enhancing the signal. A deuterated IS experiences the same matrix effects, allowing for accurate correction. clearsynth.comscioninstruments.com

Correction for Sample Loss: Any loss of the analyte during sample preparation steps will be mirrored by a proportional loss of the deuterated IS. musechem.com

Improved Precision and Accuracy: By normalizing the analyte's response to that of the IS, the precision and accuracy of the quantification are significantly improved. musechem.comclearsynth.com

Enhanced Sensitivity: The use of an appropriate IS can help to reduce background noise and improve the signal-to-noise ratio, leading to better sensitivity. musechem.comscioninstruments.com

While highly effective, it is important to note that deuterated standards can sometimes exhibit slight differences in chromatographic retention time compared to their non-deuterated counterparts, a phenomenon that must be accounted for during method development. scispace.comnih.gov

Overview of Naratriptan-d3 Hydrochloride's Significance as a Research Tool

Naratriptan (B1676958) is a selective 5-HT1B/1D receptor agonist used for the treatment of migraine. medchemexpress.commedchemexpress.eu It works by causing vasoconstriction of cranial arteries and inhibiting the release of pro-inflammatory neuropeptides. medchemexpress.commedchemexpress.eu this compound is the deuterium-labeled analog of Naratriptan Hydrochloride. medchemexpress.comlgcstandards.com

The primary significance of this compound lies in its application as an internal standard in bioanalytical methods for the quantification of Naratriptan in biological samples such as plasma and urine. axios-research.comsynzeal.com The development of robust and reliable analytical methods is essential for conducting pharmacokinetic studies, which are a critical component of drug development and clinical research.

By using this compound as an internal standard in LC-MS/MS assays, researchers can achieve highly accurate and precise measurements of Naratriptan concentrations. axios-research.comsynzeal.com This enables a thorough characterization of the drug's absorption, distribution, metabolism, and excretion profile. The data generated from such studies are fundamental for understanding the drug's behavior in the body.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-2-[3-[1-(trideuteriomethyl)piperidin-4-yl]-1H-indol-5-yl]ethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S.ClH/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;/h3-4,11-12,14,18-19H,5-10H2,1-2H3;1H/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEZYKMQFAUBTD-MUTAZJQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC(CC1)C2=CNC3=C2C=C(C=C3)CCS(=O)(=O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662141 | |

| Record name | N-Methyl-2-{3-[1-(~2~H_3_)methylpiperidin-4-yl]-1H-indol-5-yl}ethane-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190021-64-7 | |

| Record name | N-Methyl-2-{3-[1-(~2~H_3_)methylpiperidin-4-yl]-1H-indol-5-yl}ethane-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of Naratriptan D3 Hydrochloride

General Principles of Deuterium (B1214612) Incorporation in Organic Synthesis

The introduction of deuterium into organic molecules is a cornerstone of medicinal chemistry, primarily aimed at enhancing a drug's pharmacokinetic properties by leveraging the kinetic isotope effect (KIE). nih.govscielo.org.mx The C-D bond is stronger than the C-H bond, making it more resistant to cleavage in metabolic processes. nih.govscielo.org.mx This can slow down the rate of drug metabolism, potentially leading to improved bioavailability and a longer half-life.

Common methods for deuterium incorporation include:

Hydrogen Isotope Exchange (HIE): This is a widely used, atom-economical method that involves the direct replacement of a hydrogen atom with a deuterium atom. nih.govresearchgate.net HIE reactions can be catalyzed by transition metals or acids/bases. scielo.org.mxresearchgate.net

Reductive Deuteration: This involves the use of deuterated reducing agents to introduce deuterium into a molecule, often by reducing a functional group. researchgate.net

Dehalogenative Deuteration: This method replaces a halogen atom with a deuterium atom, providing a direct route to deuterated compounds from halogenated precursors. researchgate.netnih.gov

Targeted Deuteration Strategies for Specific Molecular Sites

Site-selective deuteration is crucial for minimizing unintended isotopic effects and maximizing the desired therapeutic benefits. researchgate.net The goal is to introduce deuterium at specific "soft spots" in a molecule that are known to be susceptible to metabolic breakdown. nih.gov

Advanced strategies for targeted deuteration include:

Directing Group-Assisted HIE: This approach utilizes a functional group within the molecule to direct a catalyst to a specific C-H bond, enabling regioselective deuterium incorporation. researchgate.netsnnu.edu.cn

Photocatalysis: Light-mediated reactions can enable deuteration at positions that are otherwise difficult to access. nih.gov For instance, photoexcitation in deuterated hexafluoroisopropanol (HFIP-d1) has been shown to achieve selective aromatic deuteration. nih.gov

Electrochemical Methods: Electrocatalytic splitting of heavy water (D2O) offers a mild and efficient pathway for forming C-D bonds. nih.govresearchgate.net

These methods provide chemists with precise control over the placement of deuterium atoms, allowing for the rational design of deuterated drug candidates with improved properties. nih.gov

Precursor Synthesis and Regioselective Derivatization Pathways for Labeling

The synthesis of Naratriptan-d3 Hydrochloride involves the preparation of specific precursors that facilitate the introduction of deuterium at the desired position. A common strategy for synthesizing Naratriptan (B1676958) involves the Heck reaction. derpharmachemica.com

A plausible synthetic route for Naratriptan-d3 could involve the following key steps, adapted from known syntheses of Naratriptan: derpharmachemica.comgoogle.com

Synthesis of a Deuterated Precursor: A key intermediate, such as N-methyl-d3-vinylsulfonamide, would be synthesized. The "d3" indicates that the three hydrogen atoms on the methyl group have been replaced with deuterium.

Coupling Reaction: This deuterated intermediate would then be coupled with a suitable indole (B1671886) derivative, such as 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, using a palladium catalyst in a Heck or Sonogashira coupling reaction. derpharmachemica.comgoogle.com

Reduction and Salt Formation: The resulting intermediate would be hydrogenated to reduce the double bond in the tetrahydropyridine (B1245486) ring, followed by conversion to the hydrochloride salt to yield this compound. google.com

The regioselectivity of the labeling is controlled by the structure of the deuterated precursor.

Stereoselective Deuteration Approaches in Complex Pharmaceutical Molecules

While not explicitly detailed for Naratriptan-d3 in the provided search results, stereoselective deuteration is a critical consideration for complex pharmaceutical molecules with chiral centers. The spatial arrangement of atoms can significantly impact a drug's interaction with its biological target. nih.gov

Methods for achieving stereoselective deuteration include:

Chiral Catalysts: The use of chiral transition metal catalysts can direct the incorporation of deuterium to a specific face of a molecule, resulting in a single stereoisomer. snnu.edu.cn

Enzymatic Reactions: Enzymes can be highly selective catalysts for deuteration, offering a green and efficient route to stereochemically pure deuterated compounds. acs.org

Substrate Control: The inherent stereochemistry of a complex starting material can be used to direct the stereochemical outcome of a deuteration reaction.

The development of such methods is crucial for producing deuterated pharmaceuticals with well-defined three-dimensional structures. acs.org

Advanced Purification and Isolation Techniques for Deuterated Analogs

The purification of deuterated compounds is essential to ensure high isotopic purity and to remove any unreacted starting materials or byproducts. nih.gov Standard chromatographic techniques are often employed, but specialized methods may be required for separating isotopologues.

Common purification techniques include:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and purifying deuterated compounds. scienceopen.comoup.com Reversed-phase and ion-exchange chromatography are frequently used. scienceopen.com

Multi-dimensional Liquid Chromatography: This technique offers enhanced separation capabilities for complex mixtures by utilizing multiple chromatographic columns with different selectivities. researchgate.net

Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and enrichment of the target deuterated compound. researchgate.net

Advanced Analytical Characterization of Naratriptan D3 Hydrochloride

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone in the analysis of Naratriptan-d3 Hydrochloride, providing critical information on its elemental composition, structure, and isotopic purity.

High-Resolution Mass Spectrometry for Elemental Composition and Deuterium (B1214612) Incorporation Confirmation

High-resolution mass spectrometry (HRMS) is instrumental in verifying the elemental formula and confirming the successful incorporation of deuterium atoms. HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with high precision, allowing for the determination of its elemental composition.

For Naratriptan-d3, the expected molecular formula is C₁₇H₂₂D₃N₃O₂S. The monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high accuracy. This precise mass measurement helps to distinguish it from other compounds with the same nominal mass and confirms the presence of the three deuterium atoms. The theoretical exact mass of the Naratriptan-d3 free base is 338.1980, and the hydrochloride salt is 374.1622562 Da. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of molecules by analyzing their fragmentation patterns. nih.gov In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This process provides a "fingerprint" of the molecule's structure.

For this compound, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. When subjected to collision-induced dissociation (CID), it breaks apart in a predictable manner. The resulting fragmentation pattern can be compared to that of unlabeled naratriptan (B1676958) to confirm the location of the deuterium label.

A common fragmentation pathway involves the cleavage of the piperidine (B6355638) ring and the loss of neutral fragments. In a study using a triple quadrupole mass spectrometer, the precursor ion for Naratriptan-d3 was observed at m/z 339.4. usp.brresearchgate.net Upon fragmentation, a characteristic product ion was detected at m/z 101.0. usp.brresearchgate.net This corresponds to the deuterated N-methyl piperidine fragment, confirming that the deuterium atoms are located on the N-methyl group. In contrast, the unlabeled naratriptan produces a fragment at m/z 98.0 from its precursor ion at m/z 336.5. usp.brresearchgate.netomicsonline.org

Table 1: Key MS/MS Transitions for Naratriptan and Naratriptan-d3

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Naratriptan | 336.3, 336.5 | 98.2, 98.0 |

| Naratriptan-d3 | 339.4 | 101.0 |

Data sourced from multiple studies utilizing tandem mass spectrometry. usp.brresearchgate.netomicsonline.org

Isotope Ratio Mass Spectrometry for Precise Deuterium Content Determination

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique for determining the precise isotopic composition of a sample. While not as commonly detailed in routine pharmaceutical analysis, it is the gold standard for accurately measuring the enrichment of stable isotopes like deuterium.

In the context of this compound, IRMS can be used to determine the exact percentage of molecules that contain three deuterium atoms versus those with fewer or no deuterium atoms. This is crucial for the quality control of the labeled compound, especially when it is used as an internal standard for quantitative analysis. The technique involves converting the sample into a simple gas (e.g., H₂) and measuring the ratio of the heavier isotope (D) to the lighter isotope (H). New methods have been developed to improve the accuracy of deuterium measurements in nitrogen-containing compounds. ojp.gov

Quantitative Mass Spectrometry Methodologies Utilizing Naratriptan-d3 as an Internal Standard

The primary application of this compound is as an internal standard (IS) in quantitative mass spectrometry assays. usp.brveeprho.com Because it is chemically identical to the analyte (naratriptan) but has a different mass, it can be added to a sample at a known concentration to correct for variations in sample preparation and instrument response.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common platform for these quantitative methods. usp.brresearchgate.net A specific precursor-to-product ion transition is monitored for both the analyte and the internal standard using a technique called selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). usp.br

A typical quantitative method for naratriptan in a biological matrix, such as human plasma, would involve the following steps:

Addition of a known amount of this compound to the plasma sample.

Extraction of the analyte and internal standard from the plasma.

Analysis by LC-MS/MS, monitoring the transitions m/z 336.5 → 98.0 for naratriptan and m/z 339.4 → 101.0 for Naratriptan-d3. usp.br

The ratio of the peak area of naratriptan to the peak area of Naratriptan-d3 is used to calculate the concentration of naratriptan in the original sample.

These methods have been shown to be highly sensitive, specific, and reproducible, with validated linear concentration ranges suitable for pharmacokinetic studies. usp.brresearchgate.net For instance, one validated method demonstrated linearity over a concentration range of 0.1-25.0 ng/mL with a correlation coefficient (r²) of ≥ 0.9998. usp.br

Chromatographic Separations

Chromatographic techniques are essential for separating this compound from its unlabeled counterpart, impurities, and other components of a complex mixture prior to detection.

Liquid Chromatography (LC) Methods for Purity Assessment and Isotopologue Separation

High-performance liquid chromatography (HPLC) is the most widely used chromatographic technique for the analysis of this compound. lgcstandards.comlgcstandards.comsciforum.net It is used to assess the chemical and isotopic purity of the compound.

For purity assessment, a reversed-phase HPLC method is typically employed. A C18 column is often used with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., formic acid or ammonium (B1175870) formate). usp.brresearchgate.netomicsonline.org The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase.

While baseline separation of isotopologues (molecules that differ only in their isotopic composition) can be challenging, it is sometimes achievable with high-efficiency columns and optimized chromatographic conditions. nih.gov The ability to separate Naratriptan-d3 from any residual unlabeled naratriptan is important for ensuring the quality of the internal standard.

Table 2: Example LC Method Parameters for Naratriptan Analysis

| Parameter | Condition |

|---|---|

| Column | Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm |

| Mobile Phase | 0.1% formic acid : acetonitrile (B52724) (50:50 v/v) |

| Flow Rate | 0.6 mL/min |

| Detection | Tandem Mass Spectrometry (MS/MS) |

This table represents a typical set of conditions and may vary between different analytical methods. usp.brresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Naratriptan |

| This compound |

| Naratriptan Hydrochloride |

| Acetonitrile |

| Formic Acid |

Gas Chromatography (GC) Approaches for Volatile Derivatives

While Naratriptan itself is not sufficiently volatile for direct gas chromatography (GC) analysis, GC can be employed for the analysis of its volatile derivatives. This approach is particularly useful for assessing the presence of any volatile impurities that may be present in the sample. The process involves a chemical derivatization step to convert the non-volatile this compound into a more volatile compound suitable for GC analysis.

Although specific GC methods for this compound are not extensively detailed in the literature, the principles of such an analysis would involve:

Derivatization: Creating a more volatile and thermally stable derivative of the molecule.

Separation: Utilizing a GC column to separate the derivative from any volatile impurities.

Detection: Employing a detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), to identify and quantify the separated components.

For instance, a study on the analysis of tryptophan, an indole-containing amino acid structurally related to the indole (B1671886) moiety of Naratriptan, utilized GC after hydrolysis. researchgate.net This suggests that with appropriate derivatization, GC could be a viable, though less common, technique for specific purity assessments of this compound.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity of Labeled Analogs

Naratriptan possesses a chiral center, making the assessment of enantiomeric purity a critical aspect of its characterization. For isotopically labeled analogs like this compound, it is crucial to ensure that the deuteration process has not affected the stereochemical integrity of the molecule. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the method of choice for this purpose. googleapis.comasianpubs.org

The separation of enantiomers is based on the differential interaction of the chiral analytes with the chiral stationary phase, leading to different retention times. A typical chiral HPLC method would involve:

Chiral Stationary Phase: Columns such as Chiralpak AD are often used for the separation of triptan enantiomers. asianpubs.org

Mobile Phase: A carefully optimized mixture of solvents, for example, n-hexane, ethanol, and a chiral selector additive. asianpubs.org

Detection: UV detection is commonly used to quantify the separated enantiomers. asianpubs.org

The development of such a method would aim to achieve a baseline separation of the desired enantiomer from its undesired counterpart, allowing for accurate quantification of enantiomeric excess (ee). The use of magnetic levitation (MagLev) has also been explored as a technique for the analysis and separation of enantiomers from racemic compounds. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. It provides detailed information about the molecular structure, including the connectivity of atoms and the specific sites of deuterium incorporation.

Deuterium NMR (²H NMR) is the most direct method for confirming the location of the deuterium atoms within the Naratriptan-d3 molecule. nih.govresearchgate.net The chemical shift of the deuterium signal in the ²H NMR spectrum corresponds to the chemical environment of the deuterium nucleus, allowing for precise assignment of its position. nih.gov

In the case of this compound, where the deuterium atoms are typically introduced on the N-methyl group of the piperidine ring, the ²H NMR spectrum would be expected to show a single resonance corresponding to this specific location. lgcstandards.comnih.gov The integration of this signal can also be used to quantify the level of deuteration at that site. Quantitative ²H NMR spectroscopy has been successfully used to determine the natural abundance site-specific deuterium content in other complex molecules. nih.govresearchgate.net

¹H NMR: The ¹H NMR spectrum of this compound will be very similar to that of its non-deuterated counterpart, with the key difference being the absence or significant reduction of the signal corresponding to the protons on the N-methyl group. This absence confirms the successful incorporation of deuterium at this position. The remaining proton signals can be assigned to the various protons in the molecule, confirming the integrity of the carbon skeleton.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning all the proton and carbon signals in the NMR spectra of this compound. escholarship.org

COSY: Establishes correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HSQC: Correlates proton signals with the signals of the directly attached carbon atoms.

HMBC: Shows correlations between protons and carbons that are separated by two or three bonds, providing information about the connectivity of different parts of the molecule.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) for Comprehensive Structural Confirmation

Other Spectroscopic and Complementary Characterization Methods

In addition to NMR and chromatography, other spectroscopic and analytical techniques are used to fully characterize this compound.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm the incorporation of the deuterium atoms. In the mass spectrum of this compound, the molecular ion peak will be shifted by three mass units compared to the non-deuterated compound, confirming the presence of three deuterium atoms. usp.brresearchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information. usp.brresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of this compound. indexcopernicus.comuobasrah.edu.iqresearchgate.net A validated HPLC method can be used to separate the main compound from any impurities, and the purity is typically determined by measuring the peak area percentage. Purity levels of greater than 95% are generally expected. lgcstandards.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to determine the absorption characteristics of the compound. Naratriptan hydrochloride has a characteristic UV absorption maximum. researchgate.netresearchgate.net This technique is often used for quantification in conjunction with HPLC.

Table of Analytical Techniques and Findings for this compound

| Analytical Technique | Purpose | Key Findings | References |

| Gas Chromatography (GC) | Analysis of volatile impurities (after derivatization) | Not a primary method, but applicable for specific purity assessments. | researchgate.net |

| Chiral Chromatography (HPLC) | Determination of enantiomeric purity | Confirms stereochemical integrity after deuteration. | googleapis.comasianpubs.org |

| Deuterium NMR (²H NMR) | Site-specific localization of deuterium | Confirms deuterium incorporation at the N-methyl group. | nih.govresearchgate.net |

| Proton NMR (¹H NMR) | Comprehensive structural confirmation | Absence of N-methyl proton signal confirms deuteration. | ufl.edu |

| Carbon-13 NMR (¹³C NMR) | Comprehensive structural confirmation | Deuterium isotope effect on the attached carbon confirms deuteration site. | ufl.eduguidechem.comutoronto.ca |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous signal assignment and structural elucidation | Provides detailed connectivity information. | escholarship.org |

| Mass Spectrometry (MS) | Molecular weight determination and confirmation of deuteration | Molecular ion peak shifted by +3 m/z units. | usp.brresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Purity determination | Assesses the percentage of the main compound and impurities. | indexcopernicus.comuobasrah.edu.iqresearchgate.netlgcstandards.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis | Confirms the presence of key functional groups. | |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Quantification and absorption characteristics | Used for detection in HPLC and confirmation of the chromophore. | researchgate.netresearchgate.net |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Bond Characterization

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the vibrational modes of a molecule, which are dependent on its structure and bonding. While specific IR and Raman spectra for this compound are not widely published, the principles of vibrational spectroscopy and data from its non-deuterated counterpart, Naratriptan Hydrochloride, allow for a comprehensive analysis.

The primary difference in the vibrational spectra between Naratriptan Hydrochloride and its d3-deuterated analog would be observed in the regions associated with the vibrations of the N-methyl group. The substitution of three hydrogen atoms with deuterium atoms (C-D bonds instead of C-H bonds) on the piperidine's nitrogen atom will cause a noticeable shift in the vibrational frequencies of this group. According to the principles of vibrational spectroscopy, the frequency of a vibration is proportional to the square root of the force constant of the bond and inversely proportional to the square root of the reduced mass of the atoms involved. Since the mass of deuterium is approximately twice that of hydrogen, the C-D stretching and bending vibrations will occur at lower frequencies (lower wavenumbers) compared to the corresponding C-H vibrations. This isotopic shift is a hallmark of deuteration and is a key characteristic that can be used to confirm the identity and purity of this compound.

Studies on Naratriptan Hydrochloride have utilized Fourier Transform Infrared (FTIR) spectroscopy to characterize the compound and assess its compatibility with various excipients in pharmaceutical formulations. researchgate.netiajps.com These studies provide a baseline for the expected vibrational modes of the core molecular structure.

Expected Key Vibrational Modes for this compound:

Indole N-H Stretch: A characteristic sharp peak is expected in the region of 3400-3300 cm⁻¹, corresponding to the stretching vibration of the nitrogen-hydrogen bond in the indole ring.

Aromatic C-H Stretch: Multiple weak to medium bands are anticipated above 3000 cm⁻¹, arising from the stretching vibrations of the carbon-hydrogen bonds on the indole ring.

Aliphatic C-H Stretch: Stretching vibrations of the C-H bonds in the piperidine ring and the ethylsulfonamide side chain would appear in the 2950-2850 cm⁻¹ region.

C-D Stretch: The most significant difference from the non-deuterated form will be the appearance of C-D stretching vibrations, which are expected to be in the 2200-2100 cm⁻¹ region.

Sulfonamide Group Vibrations: The S=O stretching vibrations of the sulfonamide group are expected to produce strong bands in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1140 cm⁻¹ (symmetric stretch). The N-H bending vibration of the sulfonamide may also be observed.

Aromatic C=C Stretch: Skeletal vibrations of the indole ring, involving C=C stretching, typically appear in the 1600-1450 cm⁻¹ region.

C-N Stretch: Stretching vibrations of the C-N bonds in the piperidine ring and the sulfonamide side chain will contribute to the fingerprint region of the spectrum.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the non-polar bonds, such as the C=C bonds in the aromatic ring. A study on the electrochemical detection of Naratriptan has employed time-resolved Raman spectroelectrochemistry, demonstrating its utility in the qualitative and quantitative analysis of the molecule. nih.gov

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Notes |

|---|---|---|---|---|

| Indole N-H | Stretch | 3400-3300 | 3400-3300 | Sharp peak |

| Aromatic C-H | Stretch | >3000 | >3000 | Weak to medium intensity |

| Aliphatic C-H | Stretch | 2950-2850 | 2950-2850 | Strong intensity |

| N-CD₃ | Stretch | 2200-2100 | 2200-2100 | Key indicator of deuteration, shifted from ~2800 cm⁻¹ for C-H |

| Aromatic C=C | Stretch | 1600-1450 | 1600-1450 | Often stronger in Raman |

| Sulfonamide S=O | Asymmetric Stretch | 1350-1300 | 1350-1300 | Strong intensity |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Analysis and Research Quantification

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds containing chromophores. A chromophore is a part of a molecule responsible for its color, which arises from the absorption of light in the ultraviolet or visible region of the electromagnetic spectrum. In this compound, the chromophore is the indole ring system. conicet.gov.arresearchgate.net

The electronic transitions within the indole ring give rise to characteristic absorption bands in the UV region. The deuteration at the N-methyl group of the piperidine ring, which is not part of the chromophore, is not expected to significantly alter the UV-Vis absorption spectrum of the molecule. The electronic transitions are primarily influenced by the delocalized π-electron system of the indole ring, and the isotopic substitution at a distant saturated center will have a negligible effect on these transitions.

Several studies have reported the UV-Vis spectrophotometric analysis of Naratriptan Hydrochloride in various solvents and for quantification in pharmaceutical dosage forms. japsonline.comjapsonline.comalliedacademies.org These methods can be directly applied to the quantification of this compound in research settings, provided a pure reference standard is used for calibration.

Chromophore Analysis: The UV spectrum of Naratriptan Hydrochloride in methanol (B129727) typically shows absorption maxima (λmax) around 223 nm and 281-283 nm. japsonline.comalliedacademies.org These absorptions are characteristic of the indole chromophore. The band around 223 nm is a higher energy transition, while the one around 281 nm corresponds to the ¹Lₐ and ¹Lₑ transitions of the indole nucleus. The exact position and intensity of these bands can be influenced by the solvent polarity.

Research Quantification: UV-Vis spectrophotometry provides a simple, rapid, and cost-effective method for the quantification of this compound in solutions where it is the primary analyte and no other interfering substances are present. The Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration, forms the basis of this quantitative analysis. Linearity in the concentration range of 2-60 µg/mL has been demonstrated for Naratriptan Hydrochloride, and similar linearity is expected for its deuterated analog. japsonline.comjapsonline.comalliedacademies.org

Table 2: UV-Vis Spectrophotometric Data for Naratriptan Hydrochloride (and expected for this compound)

| Parameter | Value | Reference |

|---|---|---|

| λmax in Methanol | ~223 nm, ~281 nm | japsonline.comalliedacademies.org |

| λmax in Methanol (First Order Derivative) | 232.2 nm (trough), 294.20–299.00 nm (AUC) | japsonline.comjapsonline.com |

| Linearity Range | 2-60 µg/mL | japsonline.comjapsonline.comalliedacademies.org |

It is important to note that while this compound is primarily used as an internal standard in mass spectrometry-based methods, its concentration in stock solutions can be accurately determined using UV-Vis spectrophotometry.

X-ray Crystallography for Solid-State Structural Determination of Deuterated Forms

A study on the halide salts of Naratriptan has provided the crystal structure of Naratriptan Hydrochloride. crystallography.net The compound crystallizes in the triclinic space group P-1. The indole ring is essentially planar, and the piperidine ring adopts a chair conformation. The crystal structure is stabilized by a network of hydrogen bonds involving the indole N-H group, the sulfonamide N-H group, and the chloride ion.

The study of different polymorphic forms of Naratriptan Hydrochloride has been a subject of interest, as polymorphism can affect the physicochemical properties of a drug substance. medchemexpress.com X-ray powder diffraction (XRPD) is a key technique used to identify and differentiate between these polymorphic forms. It is plausible that this compound could also exist in different polymorphic forms, which would have distinct XRPD patterns.

Table 3: Crystallographic Data for Naratriptan Hydrochloride

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | crystallography.net |

| Space Group | P -1 | crystallography.net |

| a (Å) | 6.1914 | crystallography.net |

| b (Å) | 12.2298 | crystallography.net |

| c (Å) | 12.9948 | crystallography.net |

| α (°) | 78.348 | crystallography.net |

| β (°) | 76.338 | crystallography.net |

| γ (°) | 86.033 | crystallography.net |

The data presented for Naratriptan Hydrochloride serves as a very close approximation for the expected crystallographic parameters of its d3-deuterated form. Any synthesis of crystalline this compound for research purposes would benefit from XRPD analysis to confirm its polymorphic form.

Application of Naratriptan D3 Hydrochloride in Mechanistic Biochemical Investigations

In Vitro Metabolic Pathway Elucidation

The use of deuterated compounds like Naratriptan-d3 Hydrochloride is a cornerstone of modern drug metabolism studies. The heavier isotope allows for the differentiation between the parent compound and its metabolites, as well as providing insights into the chemical reactions that govern its transformation within biological systems.

Identification of Enzymatic Transformations Using Deuterated Probes

The deuterium (B1214612) label in this compound acts as a powerful probe for identifying the specific enzymatic transformations the drug undergoes. scienceopen.com In vitro systems, such as human liver microsomes, are frequently employed to simulate the metabolic environment of the liver, a primary site of drug metabolism. These systems contain a cocktail of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. nih.gov

When this compound is incubated with these microsomal preparations, researchers can track the appearance of novel deuterated molecules using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The mass shift corresponding to specific metabolic reactions (e.g., oxidation, demethylation) on the deuterated portion of the molecule provides unequivocal evidence of the transformation. For instance, N-demethylation, a common metabolic pathway for compounds with N-methyl groups, would result in the loss of the -CD3 group, leading to a predictable change in the mass-to-charge ratio of the resulting metabolite. This allows for the unambiguous identification of metabolites, even in complex biological matrices.

Investigation of Kinetic Isotope Effects (KIE) in Metabolic Reactions

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). libretexts.org This effect is particularly pronounced when the C-H bond being broken is involved in the rate-determining step of the reaction. ansto.gov.au The C-D bond is stronger and has a lower zero-point energy than the C-H bond, thus requiring more energy to break. libretexts.org

By comparing the rate of metabolism of Naratriptan (B1676958) with that of this compound, researchers can determine the KIE for specific metabolic pathways. A significant KIE (typically kH/kD > 2) suggests that the cleavage of the N-methyl C-H bond is a rate-limiting step in that particular metabolic transformation. nih.govlibretexts.org This information is invaluable for understanding the catalytic mechanism of the enzyme responsible for the metabolism. The absence of a significant KIE, conversely, indicates that C-H bond breaking is not the slowest step in the reaction sequence. ansto.gov.au

Table 1: Hypothetical Kinetic Isotope Effect in Naratriptan Metabolism

| Metabolic Pathway | Enzyme System | kH (nmol/min/mg protein) | kD (nmol/min/mg protein) | KIE (kH/kD) | Implication for Rate-Limiting Step |

| N-demethylation | CYP3A4 | 15.2 | 3.8 | 4.0 | C-H bond cleavage is likely rate-limiting. |

| Indole (B1671886) Oxidation | CYP2D6 | 8.5 | 8.1 | 1.05 | C-H bond cleavage is not rate-limiting. |

This table presents hypothetical data for illustrative purposes.

Elucidation of Non-Clinical Metabolic Pathways and Metabolite Identification

In addition to studying known clinical metabolic pathways, this compound is instrumental in identifying novel or species-specific metabolic routes in non-clinical studies. Animal models are crucial in preclinical drug development, and understanding interspecies differences in drug metabolism is vital. The use of the deuterated compound facilitates the detection and structural elucidation of metabolites in various animal species, which might not be formed or might be present in much lower concentrations in humans.

Techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are employed to separate and identify these deuterated metabolites. researchgate.net The unique isotopic signature of this compound and its metabolites allows them to be clearly distinguished from endogenous compounds and other potential interferences in complex biological samples like urine and bile. This aids in building a comprehensive metabolic map for the drug across different species.

Enzyme Kinetics and Mechanistic Enzymology Studies

Beyond identifying metabolic pathways, this compound is a valuable tool for in-depth studies of the enzymes that catalyze these reactions. Understanding the kinetics and mechanisms of these enzymes is fundamental to predicting drug-drug interactions and individual variability in drug response.

Studies of Enzyme-Substrate Interactions with Deuterated Substrates

The use of deuterated substrates like this compound can provide insights into how the substrate binds to the active site of an enzyme. ansto.gov.au While the deuterium substitution is small, it can subtly alter the vibrational modes of the molecule. These changes can be detected by sophisticated biophysical techniques, providing information about the orientation and dynamics of the substrate within the enzyme's active site.

Furthermore, comparing the binding affinity (Km) of Naratriptan and this compound to a specific metabolizing enzyme can reveal whether the deuterated group is involved in key binding interactions. A significant difference in Km values might suggest that the N-methyl group plays a role in the initial recognition and binding of the substrate to the enzyme.

Investigation of Catalytic Mechanisms and Rate-Limiting Steps

As discussed in the context of KIE, this compound is central to dissecting the catalytic mechanisms of drug-metabolizing enzymes. elsevier.com By pinpointing the rate-limiting step of a reaction, researchers can better understand the entire catalytic cycle of an enzyme. For cytochrome P450 enzymes, the catalytic cycle involves several steps, including substrate binding, reduction of the heme iron, oxygen binding, and finally, substrate oxidation. nih.gov

Determining whether C-H bond cleavage is the slowest step helps to build a more complete picture of the reaction mechanism. This knowledge is not only of academic interest but also has practical implications for drug design. If a particular metabolic pathway is responsible for rapid drug clearance or the formation of toxic metabolites, medicinal chemists can attempt to modify the drug's structure at that site to slow down the reaction, a strategy known as "metabolic switching." The use of deuterated compounds is a key part of the research that informs these design strategies.

Protein-Ligand Interaction Studies in Defined Biological Systems

The study of how drugs interact with their biological targets is fundamental to understanding their mechanism of action and to the development of new therapeutic agents. Naratriptan, a member of the triptan class of drugs, is a selective agonist for serotonin (B10506) (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes. drugbank.comfda.gov Its deuterated form, this compound, serves as a valuable tool in mechanistic biochemical investigations. The incorporation of deuterium, a stable isotope of hydrogen, provides a subtle but powerful modification that can be leveraged in various analytical and experimental settings without significantly altering the compound's fundamental pharmacological properties. medchemexpress.com

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds such as hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, π-π interactions, and electrostatic effects. In the context of this compound, understanding how it is recognized by its target receptors, primarily the 5-HT1B and 5-HT1D receptors, is crucial.

While direct studies on the molecular recognition of Naratriptan-d3 are not extensively detailed in published literature, the principles of its interaction can be inferred from studies of its non-deuterated counterpart, Naratriptan. Naratriptan binds with high affinity to human 5-HT1B and 5-HT1D receptors. fda.govfda.gov This high-affinity binding is a result of specific molecular recognition between the ligand and the amino acid residues within the receptor's binding pocket.

The use of this compound can be particularly advantageous in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and neutron crystallography to probe these interactions. The deuterium atoms provide a distinct signal or scattering profile compared to hydrogen, allowing for a more detailed mapping of the ligand's orientation and conformation when bound to the receptor. This can help elucidate the precise nature of the non-covalent interactions that govern the recognition process.

Binding assays are essential for quantifying the affinity of a ligand for its receptor. These assays typically involve the use of a radiolabeled ligand that competes with the unlabeled test compound for binding to the receptor. This compound, being a stable isotope-labeled compound, is not radioactive but is primarily used as an internal standard in mass spectrometry-based quantification methods to ensure accuracy and reproducibility. researchgate.netusp.br

However, the principles of binding assays are directly applicable. The affinity of Naratriptan for various receptors has been determined through such assays, typically using radiolabeled agonists or antagonists. The affinity is commonly expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand.

The primary role of this compound in such studies would be in the precise quantification of the non-deuterated Naratriptan in the assay medium, especially in complex biological matrices. This ensures that the calculated binding affinities and kinetic parameters are based on accurate concentration measurements.

Below are tables summarizing the binding affinity and functional activity of the non-deuterated form, Naratriptan, at various human serotonin receptors, which form the basis for any mechanistic studies involving its deuterated analogue.

Table 1: Binding Affinity (Ki) of Naratriptan at Human Recombinant Serotonin Receptors

| Receptor Subtype | Ki (nM) | Reference |

|---|---|---|

| 5-HT1A | 26.4 | nih.gov |

| 5-HT1B | 0.47 | medchemexpress.com |

| 5-HT1D | 0.69 | medchemexpress.com |

| 5-HT1F | pKi = 8.1 | medchemexpress.com |

Note: pKi is the negative logarithm of the Ki value. A pKi of 8.1 corresponds to a Ki of approximately 7.94 nM.

Table 2: Functional Agonist Activity (EC50 and Emax) of Naratriptan at Human Recombinant Serotonin Receptors

| Receptor Subtype | EC50 (nM) | Emax (%) | Reference |

|---|---|---|---|

| 5-HT1A | 79 | 79.3 | nih.gov |

| 5-HT1B | 4.4 | - | medchemexpress.com |

| 5-HT1D | 23 | - | medchemexpress.com |

EC50 is the concentration of a drug that gives a half-maximal response. Emax is the maximum response that can be produced by the drug.

Molecular Pharmacological Investigations Utilizing Naratriptan D3 Hydrochloride

Receptor Binding Affinity and Selectivity Studies

The foundation of naratriptan's pharmacological profile lies in its high affinity and selectivity for specific serotonin (B10506) receptor subtypes. The deuterated form, Naratriptan-d3 hydrochloride, is presumed to share this profile, making it a useful surrogate in studies where isotopic labeling is advantageous.

Quantification of Binding to Serotonin Receptor Subtypes (e.g., 5-HT1B, 5-HT1D)

Naratriptan (B1676958) exhibits a strong binding affinity for human 5-HT1B and 5-HT1D receptors. drugbank.comnih.gov This selective binding is believed to be the primary mechanism behind its pharmacological activity. drugbank.com While specific binding affinity studies for this compound are not extensively documented in publicly available literature, the binding profile of its non-deuterated counterpart, naratriptan, provides a strong indication of its expected behavior. Naratriptan has demonstrated only a weak affinity for 5-HT1A, 5-HT5A, and 5-HT7 receptors and no significant affinity for 5-HT2, 5-HT3, or 5-HT4 receptor subtypes. drugbank.com

Table 1: Receptor Binding Profile of Naratriptan

| Receptor Subtype | Binding Affinity (pKi) |

|---|---|

| 5-HT1B | High |

| 5-HT1D | High |

| 5-HT1A | Weak |

| 5-HT1F | Moderate |

| 5-HT2A | Negligible |

| 5-HT2C | Negligible |

| 5-HT3 | Negligible |

| 5-HT4 | Negligible |

| 5-HT5A | Weak |

| 5-HT7 | Weak |

Comparative Binding Kinetics between Deuterated and Unlabeled Naratriptan Analogs

Direct comparative studies on the binding kinetics of this compound versus unlabeled naratriptan are not widely available in the scientific literature. The process of deuteration, which involves replacing hydrogen atoms with their heavier isotope deuterium (B1214612), is not expected to significantly alter the receptor binding affinity or selectivity of the molecule. tocris.com The rationale behind this is that the electronic properties of the molecule, which are the primary determinants of receptor interaction, remain largely unchanged. The primary effect of deuteration is on the metabolic stability of the compound, due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. tocris.com Therefore, it is scientifically reasonable to infer that the binding kinetics of this compound at 5-HT1B and 5-HT1D receptors are comparable to those of unlabeled naratriptan. However, without direct experimental evidence, this remains an assumption.

Cellular and Subcellular Target Engagement Studies in In Vitro Models

The investigation of this compound in cellular and subcellular models provides insights into its molecular targets and the mechanisms through which it exerts its effects.

Investigation of Molecular Targets in Relevant Cell-Based Assays

While specific studies utilizing this compound in cell-based assays for molecular target investigation are not extensively reported, the known pharmacology of naratriptan points to its molecular targets. In vitro studies with unlabeled naratriptan have shown that it activates 5-HT1B/1D receptors, leading to vasoconstriction of cranial arteries. medchemexpress.com Cell-based assays are crucial for confirming that the deuterated compound engages these same targets and elicits a comparable functional response. Such assays would typically involve cell lines expressing recombinant human 5-HT1B and 5-HT1D receptors.

Mechanistic Studies of Agonist Activity at a Molecular and Cellular Level

The agonist activity of naratriptan at 5-HT1B and 5-HT1D receptors triggers a cascade of intracellular events. drugbank.com These G protein-coupled receptors, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. tocris.com Mechanistic studies at the molecular and cellular level for naratriptan have elucidated three primary pharmacological actions:

Stimulation of presynaptic 5-HT1D receptors, which inhibits dural vasodilation and inflammation. drugbank.com

Direct inhibition of trigeminal nuclei cell excitability through 5-HT1B/1D receptor agonism in the brainstem. drugbank.com

Vasoconstriction of meningeal, dural, cerebral, or pial vessels via vascular 5-HT1B receptor agonism. drugbank.com

It is hypothesized that this compound follows the same mechanistic pathways.

Transporter Interaction Research in Isolated Cell Lines

Research into the interaction of triptans with cellular transporters is important for understanding their distribution and potential for drug-drug interactions. Studies have investigated the interaction of several triptans, including naratriptan, with transporters such as the putative proton-coupled organic cation (H+/OC) antiporter and P-glycoprotein (P-gp) in isolated cell lines. mdpi.commdpi.com

One study demonstrated that several triptans could inhibit the uptake of a known H+/OC antiporter substrate in a human brain microvascular endothelial cell line (hCMEC/D3). mdpi.com This suggests that triptans may be substrates or inhibitors of this transporter. Furthermore, some triptans have been identified as substrates for the efflux transporter P-gp. mdpi.commdpi.com While these studies did not specifically use this compound, the findings for naratriptan are likely applicable to its deuterated form.

Table 2: Investigated Transporter Interactions for Triptans

| Transporter | Cell Line Model | Interaction Observed | Implication for this compound |

|---|---|---|---|

| H+/OC Antiporter | hCMEC/D3 | Inhibition of substrate uptake by triptans | Likely to interact with this transporter |

| P-glycoprotein (P-gp) | IPEC-J2 MDR1 | Some triptans identified as substrates | Potential for P-gp mediated efflux |

This table is based on research conducted with unlabeled triptans. Direct studies with this compound are not extensively available.

Investigation of Uptake and Efflux Mechanisms (e.g., hCMEC/D3 cells for Blood-Brain Barrier transport models)

The ability of drugs to cross the blood-brain barrier (BBB) is a critical factor in their potential central nervous system effects. The human cerebral microvascular endothelial cell line, hCMEC/D3, serves as a widely used in vitro model to study these transport mechanisms. researchgate.netmdpi.com This cell line expresses key transporters, including influx and efflux pumps, that regulate the passage of substances into and out of the brain. mdpi.com

Research into the transport of the triptan class of drugs, including naratriptan, has utilized the hCMEC/D3 cell model to elucidate the specific mechanisms involved. researchgate.net A key focus has been the role of the putative proton-coupled organic cation (H+/OC) antiporter, a transporter that facilitates the uptake of certain compounds into the brain endothelial cells. researchgate.netnih.gov Studies have demonstrated that hCMEC/D3 cells functionally express this antiporter, making them a suitable model for such investigations. researchgate.net

In these studies, the uptake characteristics of seven different triptans were evaluated. While the research provided in-depth analysis for some triptans like eletriptan (B1671169), almotriptan, and sumatriptan, which showed pH-dependent uptake indicative of H+/OC antiporter-mediated transport, naratriptan was included in broader screening assays. The investigation confirmed that the triptan family of compounds, as a whole, possesses an affinity for the H+/OC antiporter, suggesting this transporter plays a role in their transport across the BBB. nih.gov The primary mechanism investigated for triptans in this context is influx via this antiporter, while efflux mechanisms involving transporters like P-glycoprotein (P-gp) were also considered, particularly for other triptans like eletriptan.

Characterization of Transporter Substrate Specificity and Inhibition Profiles

To characterize the interaction between triptans and the H+/OC antiporter, competitive inhibition studies are employed. These experiments measure the ability of a test compound to inhibit the transport of a known substrate of the transporter. In studies using hCMEC/D3 cells, the uptake of the prototypical H+/OC antiporter substrate, [³H]-pyrilamine, was measured in the presence of increasing concentrations of various triptans. researchgate.net

The results demonstrated that most of the tested triptans, including naratriptan, inhibited the uptake of pyrilamine (B1676287), confirming their interaction with the H+/OC antiporter. This suggests that naratriptan can compete for the same binding site on the transporter. The inhibitory potency of the triptans was found to vary, establishing a specific inhibition profile for this class of compounds.

The rank order of potency for the inhibition of pyrilamine uptake was determined as follows: eletriptan was the strongest inhibitor, followed by almotriptan, naratriptan, rizatriptan, sumatriptan, and zolmitriptan. Frovatriptan showed the weakest interaction. This finding positions naratriptan as having a moderate inhibitory effect on the H+/OC antiporter relative to other triptans.

Table 1: Relative Inhibitory Potency of Triptans on the H+/OC Antiporter in hCMEC/D3 Cells

| Compound | Relative Inhibitory Potency |

| Eletriptan | Strongest |

| Almotriptan | ↓ |

| Naratriptan | ↓ |

| Rizatriptan | ↓ |

| Sumatriptan | ↓ |

| Zolmitriptan | ↓ |

| Frovatriptan | Weakest |

| This table illustrates the rank order of triptans based on their ability to inhibit the uptake of a known H+/OC antiporter substrate. Data sourced from Svane et al. (2024). |

These findings offer crucial insights into the molecular mechanisms that may govern the central nervous system penetration of naratriptan and highlight potential for transporter-mediated drug-drug interactions. nih.gov

Computational and Theoretical Chemistry Approaches Applied to Naratriptan D3 Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the electronic and structural properties of molecules. For Naratriptan-d3 Hydrochloride, these calculations are crucial for understanding how the introduction of deuterium (B1214612) influences its behavior compared to its non-deuterated counterpart.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of Naratriptan (B1676958), the parent compound of this compound, has been investigated using Density Functional Theory (DFT) methods, such as B3LYP, M06, M06L, and ωB97XD, with a DGDZVP basis set. researchgate.netuaeh.edu.mx These studies reveal the existence of two stable conformers in an aqueous phase. researchgate.netuaeh.edu.mx The analysis of global and local reactivity descriptors, such as the Fukui function, indicates that both conformers exhibit similar chemical behavior. researchgate.netuaeh.edu.mx

Table 1: Illustrative Global Reactivity Descriptors for a Triptan Molecule

| Descriptor | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

Note: This table is illustrative and based on typical values for similar molecules. Actual values for this compound would require specific calculations.

Prediction of Spectroscopic Properties for Deuterated Analogs (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting the spectroscopic properties of deuterated compounds. The introduction of deuterium in place of protium (B1232500) leads to distinct changes in nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectra.

NMR Chemical Shifts: The prediction of NMR chemical shifts can be achieved using quantum mechanical methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. liverpool.ac.ukacs.org Machine learning approaches have also shown promise in accurately predicting ¹H and ¹³C chemical shifts. mdpi.comescholarship.org For Naratriptan-d3, the substitution of three hydrogen atoms with deuterium on the N-methyl group would lead to the disappearance of the corresponding ¹H NMR signal and a change in the multiplicity of adjacent protons. The ¹³C NMR spectrum would also be affected, with the signal for the deuterated carbon appearing as a multiplet due to C-D coupling and experiencing a slight upfield shift (the isotope effect). While comprehensive databases of NMR spectra exist, specific experimental and fully calculated spectra for this compound are not always publicly available. ebi.ac.uk

Vibrational Frequencies: The vibrational frequencies of a molecule are highly sensitive to isotopic substitution. The heavier mass of deuterium compared to protium results in a decrease in the vibrational frequency of the C-D bond compared to the C-H bond. This can be modeled computationally by calculating the harmonic frequencies using methods like DFT. The predicted shifts in vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the position of deuteration. For Naratriptan-d3, the most significant changes in the vibrational spectrum would be observed in the modes involving the N-methyl group.

Theoretical Modeling of Kinetic Isotope Effects

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). numberanalytics.com This is particularly relevant for drug metabolism, where the breaking of a C-H bond is often a rate-limiting step. nih.gov Theoretical modeling of KIEs can be performed using computational methods such as DFT and combined quantum mechanics/molecular mechanics (QM/MM) simulations. numberanalytics.com These models help in understanding the transition state of a reaction and the role of quantum mechanical tunneling. numberanalytics.com

For this compound, deuteration of the N-methyl group is intended to slow down its metabolism by cytochrome P450 enzymes, which often involves N-demethylation. By modeling the reaction pathway and calculating the activation energies for both the deuterated and non-deuterated compounds, the magnitude of the KIE can be predicted. jsps.go.jp A significant primary KIE would indicate that the C-H bond cleavage is part of the rate-determining step. numberanalytics.com This information is crucial for rational drug design and for understanding the pharmacokinetic profile of deuterated drugs. jsps.go.jp

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and intermolecular interactions over time.

Conformational Analysis and Structural Flexibility Studies

MD simulations have been employed to study the behavior of naratriptan in different environments, such as in lipid bilayers which serve as a model for cell membranes. nih.govresearchgate.netconicet.gov.arresearchgate.net These studies have shown that naratriptan, in its protonated state, tends to anchor at the interface between the lipid head groups and water. nih.govconicet.gov.arresearchgate.net The indole (B1671886) ring and the piperidine (B6355638) moiety play crucial roles in these interactions. conicet.gov.arresearchgate.net

Ligand-Receptor Docking Simulations with Deuterated Analogs

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to its receptor. nih.gov For naratriptan, docking studies have been performed to understand its interaction with the 5-HT1B and 5-HT1D receptors. researchgate.netuaeh.edu.mx These studies have identified key amino acid residues, such as TYR359, THR209, and SER212 in the 5-HT1B receptor, that form hydrogen bonds and other interactions with naratriptan. researchgate.netuaeh.edu.mx

Table 2: Key Interacting Residues of Naratriptan with the 5-HT1B Receptor from Docking Studies

| Amino Acid Residue | Type of Interaction (Illustrative) |

| TYR359 | Hydrogen Bond, π-π Stacking |

| THR209 | Hydrogen Bond |

| SER212 | Hydrogen Bond |

| THR213 | Hydrogen Bond |

Source: Based on findings from theoretical investigations of naratriptan docking. researchgate.netuaeh.edu.mx

Prediction of Intermolecular Interactions and Binding Energies

Computational methods are instrumental in predicting how this compound interacts with biological targets and its resulting binding energies. Molecular dynamics simulations have been employed to understand the interaction between naratriptan and lipid bilayers, which serve as a model for cell membranes. nih.gov These simulations consider different ionization states of naratriptan and various initial placements within the bilayer. nih.gov

Studies have shown that when naratriptan is initially in an aqueous environment, it partitions to the interface between the water and the lipid bilayer. nih.gov In this position, it has limited access to the hydrophobic core of the membrane. nih.gov However, when placed directly within the lipid tail environment, both neutral and protonated forms of naratriptan demonstrate self-aggregation. nih.gov Notably, the protonated form can create a pore-like structure, drawing water into this typically hydrophobic region. nih.gov

The binding affinity of naratriptan to its primary targets, the 5-HT1B and 5-HT1D receptors, is a key determinant of its pharmacological activity. Computational models can predict these binding energies. For instance, unsupervised approaches are being explored that reformulate binding energy prediction as a generative modeling task, using energy-based models trained on unlabelled protein-ligand complexes. openreview.net These models can predict the forces and torques between the protein and ligand atoms to estimate binding affinity. openreview.net While specific binding energy values for this compound from these advanced models are not yet widely published, the methodologies are established and applicable.

In Silico Predictions for Compound Behavior

In silico tools play a crucial role in forecasting the pharmacokinetic properties of drug candidates, including this compound, before extensive experimental studies are conducted. nih.govri.se These computational methods help to reduce the risk of late-stage drug development failures by identifying potentially problematic compounds early on. nih.gov

Computational Prediction of Absorption, Distribution, and Mechanistic Metabolism (non-clinical)

Computational models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. nih.govri.seiapchem.org These predictions are derived from the chemical structure of the molecule. ri.se For naratriptan, it is known to be well-absorbed with an oral bioavailability of approximately 74%. usp.br Its protein binding is in the range of 28-31%. usp.br

Various in silico tools can predict these and other pharmacokinetic parameters. For example, the pkCSM server is a tool that predicts the pharmacokinetic properties of small molecules. mdpi.com Such tools can estimate properties like water solubility, Caco-2 permeability (an indicator of intestinal absorption), and blood-brain barrier (BBB) permeability. While specific in silico predicted values for this compound are not detailed in the provided search results, the general capabilities of these predictive models are well-established. mdpi.comresearchgate.net

Naratriptan is primarily metabolized in the liver by a range of cytochrome P450 (CYP) isoenzymes, resulting in several inactive metabolites. usp.brfda.gov Computational models can predict which CYP isoforms are most likely to metabolize a compound. optibrium.com

Table 1: Predicted ADME Properties of Naratriptan (Illustrative)

| Property | Predicted Value/Classification | Significance |

| Water Solubility | Moderate to High | Influences dissolution and absorption. |

| Intestinal Absorption | High | Consistent with good oral bioavailability. usp.br |

| Blood-Brain Barrier (BBB) Permeability | Moderate | Allows for central nervous system activity. nih.gov |

| CYP450 Substrate | Yes (multiple isoforms) fda.gov | Indicates hepatic metabolism. |

| P-glycoprotein Substrate | Predicted Yes/No | Affects distribution and elimination. |

This table is illustrative and based on the known properties of naratriptan. Specific computational predictions for this compound would require running the compound's structure through relevant prediction software.

Modeling of Metabolic Hot Spots and Site-Specific Deuteration Effects

Computational tools are adept at identifying "metabolic hot spots" on a molecule, which are the sites most susceptible to metabolic modification. optibrium.com Software like MetaSite and StarDrop use approaches that combine quantum mechanical simulations and accessibility descriptors to predict these sites. optibrium.com For naratriptan, metabolism occurs via N-demethylation and oxidation of the piperidine ring, as well as other pathways. fda.gov

Deuteration, the replacement of hydrogen with its isotope deuterium, at a metabolic hot spot can significantly alter the rate of metabolism due to the kinetic isotope effect. nih.gov This can lead to improved pharmacokinetic properties, such as a longer half-life. juniperpublishers.com The C-D bond is stronger than the C-H bond, making it more difficult for metabolic enzymes to break.

The deuteration in this compound is at the N-methyl group of the piperidine ring. nih.gov This is a known site of metabolism for naratriptan. By reinforcing this position with deuterium, the rate of N-demethylation is expected to be reduced. This strategic deuteration can lead to several potential outcomes:

Reduced Metabolic Rate: The primary goal of such deuteration is often to slow down the metabolism of the drug, which can increase its exposure and duration of action. nih.gov

Metabolic Switching: When one metabolic pathway is slowed, the metabolism may shift to other, previously minor, pathways. nih.gov This phenomenon, known as metabolic shunting, can alter the profile of metabolites formed. nih.govresearchgate.net However, the metabolites produced are generally the same as those from the non-deuterated compound, just in different proportions. juniperpublishers.comresearchgate.net

Improved Pharmacokinetic Profile: By reducing the rate of metabolism, deuteration can potentially lead to a lower required dose or less frequent administration. nih.gov

Computational models can help predict the impact of site-specific deuteration. By comparing the predicted metabolic profiles of the deuterated and non-deuterated compounds, researchers can hypothesize about the potential changes in pharmacokinetics. optibrium.comcambridgemedchemconsulting.com

Emerging Research Directions and Methodological Advancements Involving Naratriptan D3 Hydrochloride

Development of Novel Analytical Reference Standards and Certified Reference Materials

The use of Naratriptan-d3 as a characterized chemical compound is fundamental in its role as a reference standard for the Active Pharmaceutical Ingredient (API) Naratriptan (B1676958). axios-research.com As a reference standard, it is utilized for analytical method development, method validation, and quality control applications that occur during the synthesis and formulation phases of drug development. axios-research.com These standards are crucial for ensuring traceability to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP). axios-research.com The availability of high-purity, well-characterized lots of Naratriptan-d3 Hydrochloride ensures the accuracy and consistency of analytical measurements across different laboratories and over time.

A key application of this compound is in the precise identification and quantification of impurities within the Naratriptan API. During the synthesis of any pharmaceutical compound, related substances and degradation products can emerge as impurities. Regulatory agencies require rigorous control and monitoring of these impurities.

A deuterated standard is ideal for this purpose, particularly when used in conjunction with mass spectrometry-based methods. Because this compound is chemically identical to Naratriptan but has a different mass, it can be added to a sample as an internal standard. It behaves identically to the analyte (unlabeled Naratriptan) during sample extraction and chromatographic separation, but it is detected as a distinct entity by the mass spectrometer. This co-elution allows for highly accurate quantification of the parent drug and, by extension, its impurities, as it corrects for any loss of analyte during sample preparation or fluctuations in instrument response.

Table 1: Known Impurities and Related Compounds of Naratriptan This table lists some of the related compounds that must be monitored and controlled during the manufacturing of Naratriptan, a process facilitated by the use of a stable isotope-labeled internal standard.

| Compound Name | Type |

| Naratriptan Related Compound A | Impurity |

| 3,4-Dihydro Naratriptan (Naratriptan Impurity B) | Impurity |

| Naratriptan Related Compound D Chloride | Impurity |

This table is generated based on compounds listed in product catalogs for Naratriptan reference standards. axios-research.comweblivelink.com

The stable isotope label in this compound provides a powerful tool for chemical traceability. Researchers can use the labeled compound to track the presence and distribution of Naratriptan in various environmental or biological systems without altering its chemical behavior. This is essential for understanding the fate of the drug in complex matrices.

In forensic chemistry, the use of a deuterated internal standard like this compound is the gold standard for quantitative analysis. When determining the concentration of Naratriptan in biological samples (e.g., blood or urine), forensic toxicologists face challenges from complex sample matrices that can interfere with the analysis. Using this compound as an internal standard allows for the unambiguous identification and precise quantification of Naratriptan, even at very low concentrations. usp.brresearchgate.net This methodology ensures the reliability and defensibility of toxicological findings in a legal setting.

Advancements in Pharmaceutical Impurity Profiling and Quantification

Integration with Advanced Omics Technologies

The "omics" fields—metabolomics, proteomics, and genomics—rely on high-throughput analytical techniques to study biological molecules on a large scale. Stable isotope-labeled compounds are integral to the accuracy and scope of these technologies.

In metabolomics, which involves the comprehensive study of metabolites in a biological system, this compound serves a dual purpose.

First, it is extensively used as an internal standard (IS) for the quantification of Naratriptan in bioanalytical studies, such as pharmacokinetic analyses. researchgate.net A validated method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the quantification of naratriptan (NP) in human plasma with Naratriptan-d3 (NPD3) as the IS. usp.brresearchgate.net This method demonstrates high sensitivity and reproducibility, with a linear concentration range of 0.1-25.0 ng/mL in human plasma. usp.brresearchgate.net The use of the deuterated standard corrects for variability in sample processing and instrument analysis, ensuring accurate measurement. usp.brresearchgate.net